molecular formula C14H10N2O4S B10871559 2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile

2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile

Cat. No.: B10871559
M. Wt: 302.31 g/mol
InChI Key: AHYRPYACQJJOLU-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile is an organic compound with the molecular formula C14H10N2O2S. It is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and a nitro group attached to a benzonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-nitrobenzonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors related to its biological activity. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-nitrobenzonitrile

InChI

InChI=1S/C14H10N2O4S/c1-10-2-5-13(6-3-10)21(19,20)14-7-4-12(16(17)18)8-11(14)9-15/h2-8H,1H3

InChI Key

AHYRPYACQJJOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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